N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide
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Overview
Description
N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-dichloroaniline with trifluoroacetic anhydride to form an intermediate, which is then reacted with a hydrazone derivative of 3-(trifluoromethyl)benzaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl derivatives .
Scientific Research Applications
N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
1,3-Bis(3,4-dichlorophenyl)urea: Investigated for its potential as an enzyme inhibitor.
Uniqueness
N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F6N3O2/c18-9-5-10(19)7-12(6-9)26-15(30)13(14(29)17(23,24)25)28-27-11-3-1-2-8(4-11)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDEZWOIKNYFF-ULUWNGJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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